molecular formula C20H26N4O3 B3020589 N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226457-95-9

N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B3020589
CAS No.: 1226457-95-9
M. Wt: 370.453
InChI Key: LEHLHBLSMFQCPE-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class, featuring a pyrimidinyloxy backbone substituted with a 4-methylpiperidin-1-yl group and a 4-methoxyphenyl acetamide moiety.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14-8-10-24(11-9-14)20-21-15(2)12-19(23-20)27-13-18(25)22-16-4-6-17(26-3)7-5-16/h4-7,12,14H,8-11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHLHBLSMFQCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1226457-95-9, is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H26_{26}N4_{4}O3_{3}, with a molecular weight of approximately 370.4 g/mol. The structure features a methoxyphenyl group, a pyrimidinyl moiety, and a piperidinyl component, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20_{20}H26_{26}N4_{4}O3_{3}
Molecular Weight370.4 g/mol
CAS Number1226457-95-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is hypothesized that the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in critical cellular pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It might interact with neurotransmitter receptors, influencing neurological functions and behaviors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound can exhibit significant anticancer properties. For instance, derivatives of the piperidine and pyrimidine moieties have been linked to apoptosis induction in cancer cell lines by modulating signaling pathways such as PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against various pathogens. The presence of the methoxy group may enhance lipid solubility, facilitating membrane penetration and subsequent antimicrobial effects .

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, there is interest in exploring its efficacy in neurodegenerative diseases. The modulation of neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease .

Study 1: Anticancer Efficacy

A study investigated the effects of similar compounds on human cancer cell lines. Results indicated that these compounds could reduce cell viability significantly at concentrations below 10 µM, suggesting strong anticancer potential .

Study 2: Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents .

Study 3: Neuroprotective Mechanisms

Research into neuroprotective effects showed that compounds with similar structures could reduce oxidative stress markers in neuronal cells exposed to toxic agents. This highlights the potential for this compound in treating neurodegenerative disorders .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference ID
N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₂₁H₂₆N₄O₃ 406.46 4-methoxyphenyl; 4-methylpiperidin-1-yl; pyrimidinyloxy Not explicitly reported in evidence
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₂₀H₂₃FN₄O₂ 394.42 2-fluorophenyl vs. 4-methoxyphenyl Structural analog; no activity data provided
N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₂₀H₂₅ClN₄O₂ 388.9 5-chloro-2-methylphenyl vs. 4-methoxyphenyl Available in 23 mg (screening compound)
N-(4-methoxyphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide C₁₅H₁₇N₃O₃S 319.38 Sulfanyl group replaces pyrimidinyloxy; 4-oxo substituent Potential protease inhibition (Procathepsin L)
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) C₂₁H₂₂N₄O₄S 426.49 Quinazoline-sulfonyl core vs. pyrimidinyloxy; pyrrolidin-1-yl substituent Remarkable anti-cancer activity (MTT assay)

Key Observations

Substituent Impact on Activity :

  • The 4-methoxyphenyl group in the target compound may enhance solubility compared to the 2-fluorophenyl or 5-chloro-2-methylphenyl analogs . Electron-donating methoxy groups could influence binding interactions differently than electron-withdrawing halogens.
  • The 4-methylpiperidin-1-yl group is conserved in multiple analogs (e.g., ), suggesting its role in target engagement or pharmacokinetics.

Core Structure Variations :

  • Replacement of the pyrimidinyloxy group with a sulfanyl moiety (as in ) alters electronic properties and may shift biological targets (e.g., from kinase inhibition to protease modulation).
  • Quinazoline-sulfonyl derivatives (e.g., Compound 38 in ) exhibit potent anti-cancer activity, highlighting the importance of extended aromatic systems for cytotoxicity.

Synthetic Accessibility :

  • Analogs like N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide are available in milligram quantities for screening , indicating feasible synthesis routes.
  • Low yields in PROTAC-related compounds (e.g., 28% in ) underscore challenges in coupling complex fragments, which may also apply to the target compound.

Pharmacological and Structural Insights from Related Compounds

  • Anti-Cancer Activity: Compounds with acetamide cores and nitrogenous heterocycles (e.g., quinazoline, pyrimidine) show broad-spectrum activity against cancer cell lines (HCT-1, MCF-7, etc.) . The target compound’s pyrimidinyloxy-piperidine motif may similarly interact with cellular targets like kinases or DNA repair enzymes.

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